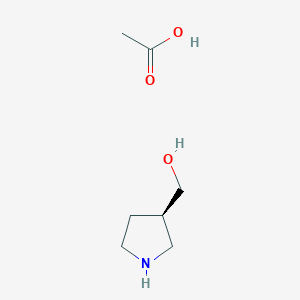![molecular formula C13H15N3O2S B2550812 (2-甲基-5,6,7,8-四氢-苯并[4,5]噻吩-[2,3-d]嘧啶-4-基氨基)-乙酸 CAS No. 878709-00-3](/img/structure/B2550812.png)
(2-甲基-5,6,7,8-四氢-苯并[4,5]噻吩-[2,3-d]嘧啶-4-基氨基)-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 噻吩并[2,3-d]嘧啶衍生物,包括我们的化合物,已显示出作为抗癌剂的潜力 . 它们的结构与嘌呤碱相似,这有助于它们的治疗潜力。进一步的研究可以探索这种化合物抑制癌细胞生长的具体机制。
- 噻吩并[2,3-d]嘧啶衍生物已证明具有抗菌活性 . 研究我们的化合物对特定细菌菌株的疗效可以为药物开发提供宝贵的见解。
- 噻吩并[2,3-d]嘧啶衍生物表现出抗炎特性 . 了解所涉及的分子途径以及评估我们的化合物在调节炎症方面的潜力可能是有益的。
- 噻吩并[2,3-d]嘧啶衍生物已被探索为抗病毒剂 . 研究我们的化合物是否对特定病毒,例如疱疹病毒或流感病毒,具有活性。
- 噻吩并[2,3-d]嘧啶衍生物已被研究用于抗疟疾作用 . 评估我们的化合物对引起疟疾的疟原虫属的功效。
- 最近,开发了2,5-咪唑烷二酮衍生物(类似于我们的化合物)作为组蛋白脱乙酰酶6 (HDAC6) 的选择性抑制剂 . HDAC6抑制剂在神经退行性疾病和癌症中具有潜在的治疗应用。
抗癌活性
抗菌特性
抗炎作用
抗病毒潜力
抗疟疾活性
组蛋白脱乙酰酶抑制
作用机制
Target of Action
The primary target of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . RORγt is a potential therapeutic target for Th17-mediated autoimmune diseases .
Mode of Action
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid, as a RORγt inhibitor, binds to RORγt beyond the Ligand Binding Domain (LBD) region . Molecular docking computation showed that the best binding pocket of this compound to RORγt is located in the hinge region of RORγt .
Biochemical Pathways
The compound affects the differentiation of Th17 cells, which are a novel effect T cell subset producing IL-17A . IL-17A, a pro-inflammatory cytokine, has a central role in the pathogenesis of lupus nephritis .
Result of Action
The compound represses the development of Th17 cells and ameliorates the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .
属性
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-7-15-12(14-6-10(17)18)11-8-4-2-3-5-9(8)19-13(11)16-7/h2-6H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFBRDZXXMMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)
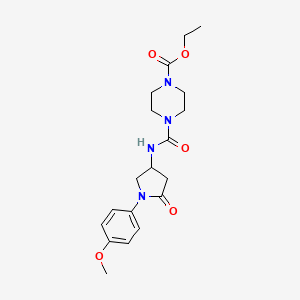
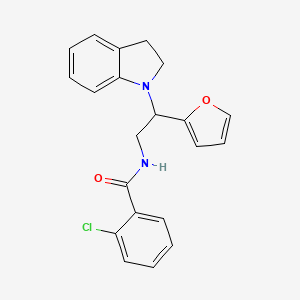
![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)
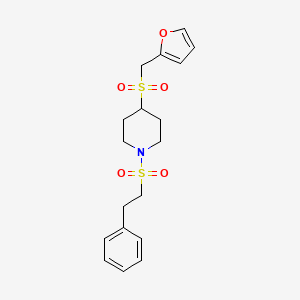
![2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2550740.png)
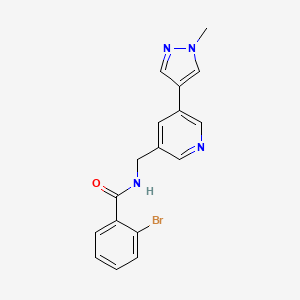
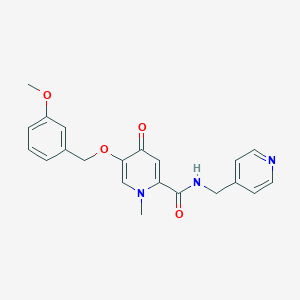
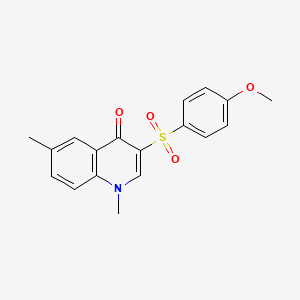
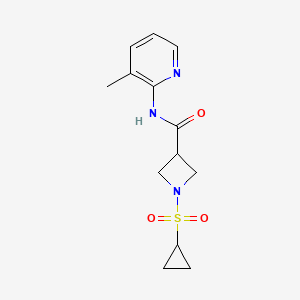
![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2550749.png)

